molecular formula C11H22BrNO5 B3119628 Boc-Aminooxy-PEG2-bromide CAS No. 252378-67-9

Boc-Aminooxy-PEG2-bromide

Cat. No.: B3119628
CAS No.: 252378-67-9
M. Wt: 328.2 g/mol
InChI Key: LDLMDHDPMSCEPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: . The synthetic route typically involves the following steps:

  • Protection of the aminooxy group with a Boc group.
  • Introduction of the PEG spacer.
  • Addition of the bromide moiety.

Industrial Production Methods: The industrial production of Boc-Aminooxy-PEG2-bromide involves large-scale synthesis using similar reaction conditions as the laboratory-scale synthesis. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for use in ADC synthesis.

Chemical Reactions Analysis

Types of Reactions: Boc-Aminooxy-PEG2-bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Boc-Aminooxy-PEG2-bromide is unique due to its bifunctional nature, allowing it to form stable linkages with a wide range of biomolecules. Its cleavable PEG spacer provides flexibility and stability in bioconjugation applications, making it a valuable tool in scientific research and drug development .

Properties

IUPAC Name

tert-butyl N-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22BrNO5/c1-11(2,3)18-10(14)13-17-9-8-16-7-6-15-5-4-12/h4-9H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLMDHDPMSCEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Boc-Aminooxy-PEG2-bromide
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Boc-Aminooxy-PEG2-bromide
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Boc-Aminooxy-PEG2-bromide
Reactant of Route 4
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Boc-Aminooxy-PEG2-bromide
Reactant of Route 5
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Reactant of Route 6
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Boc-Aminooxy-PEG2-bromide

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